molecular formula C20H27NO4 B15172689 N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide CAS No. 919120-89-1

N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide

Cat. No.: B15172689
CAS No.: 919120-89-1
M. Wt: 345.4 g/mol
InChI Key: ZBTLIQREHMGJIS-UHFFFAOYSA-N
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Description

N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a decyl chain, a hydroxy group, and a carboxamide group attached to a benzopyran core. It is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid and decylamine.

    Esterification: The carboxylic acid group of 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid is first converted into an ester using an alcohol and an acid catalyst.

    Amidation: The ester is then reacted with decylamine under suitable conditions to form the desired carboxamide. This step typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate ester and subsequently the carboxamide.

    Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Automation: Automated systems are employed to control the reaction parameters and ensure consistent product quality.

    Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form a hydroxyl group.

    Substitution: The decyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxy group can yield ketones or aldehydes.

    Reduction: Reduction of the carbonyl group can produce alcohols.

    Substitution: Substitution reactions can result in the formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the benzopyran ring can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the decyl chain can interact with lipid membranes, influencing the compound’s bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide: Lacks the decyl chain, resulting in different physicochemical properties.

    N-Decyl-4-oxo-4H-1-benzopyran-2-carboxamide: Lacks the hydroxy group, affecting its reactivity and biological activity.

    N-Decyl-7-hydroxy-4H-1-benzopyran-2-carboxamide: Lacks the carbonyl group, altering its chemical behavior.

Uniqueness

N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is unique due to the presence of both the decyl chain and the hydroxy group, which confer distinct physicochemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific research applications.

Properties

CAS No.

919120-89-1

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

N-decyl-7-hydroxy-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H27NO4/c1-2-3-4-5-6-7-8-9-12-21-20(24)19-14-17(23)16-11-10-15(22)13-18(16)25-19/h10-11,13-14,22H,2-9,12H2,1H3,(H,21,24)

InChI Key

ZBTLIQREHMGJIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

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